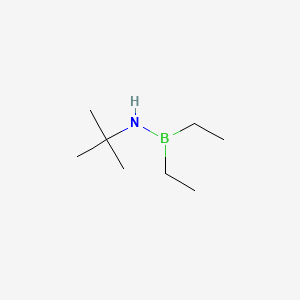
N-diethylboranyl-2-methylpropan-2-amine
Cat. No. B8311827
M. Wt: 141.06 g/mol
InChI Key: HCGZTGBRBDFELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04005132
Procedure details


A mixture of 14.6 g. (0.2 moles) of t-butylamine and about 30 g. (0.3 moles) of triethyl borane after addition of about 1 g. of diethyl boryl pivalate is heated to 60° to 80° C. with stirring. Within 2.5 hours, 6.2 normal liters (92%) of ethane are evolved. Distillation under vacuum gives 24 g. (85%) of pure t-butylamino-diethyl borane boiling at 45° C./18 mm. Hg after having collected unconsumed triethyl borane. The residue weighs about 1 g.


[Compound]
Name
diethyl boryl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6]([B:8](CC)[CH2:9][CH3:10])[CH3:7].CC>>[C:1]([NH:5][B:8]([CH2:9][CH3:10])[CH2:6][CH3:7])([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)B(CC)CC
|
Step Three
[Compound]
|
Name
|
diethyl boryl pivalate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 14.6 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 24 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(85%) of pure t-butylamino-diethyl borane boiling at 45° C./18 mm. Hg after having collected unconsumed triethyl borane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

